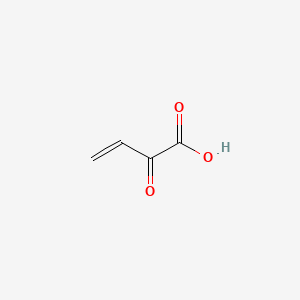
乙烯基乙醛酸
描述
2-oxobut-3-enoic acid is a 2-oxo monocarboxylic acid that is 2-oxobutanoic acid with double bond at position 3. It has a role as a metabolite. It is a 2-oxo monocarboxylic acid and an enone.
科学研究应用
聚过氧化物的合成
乙烯基乙醛酸可用于合成聚过氧化物 {svg_1}。聚过氧化物是由单体与分子氧 (O2) 反应形成的等摩尔交替共聚物。 多种聚过氧化物已通过不同的技术成功合成,例如自由基聚合、缩聚和固态插入聚合 {svg_2}。
石油衍生燃料的替代品
由于其高放热降解行为和自燃性,由乙烯基乙醛酸合成的聚过氧化物是石油衍生燃料的可行替代品 {svg_3}。
自由基引发剂
聚过氧化物有广泛的应用,其中之一是作为自由基引发剂 {svg_4}。它们可用于引发自由基反应,而自由基反应是许多化学过程的基础。
固化剂
由乙烯基乙醛酸合成的聚过氧化物也可作为固化剂 {svg_5}。固化剂是用于促进材料硬化的物质。
生物相容性药物载体
乙烯基乙醛酸衍生的聚过氧化物的另一个应用是它们作为生物相容性药物载体 {svg_6}。这使得它们在医药领域,特别是靶向药物递送方面非常有用。
涂料材料
聚过氧化物也可作为涂料材料 {svg_7}。它们可以为各种表面提供保护层或装饰层。
可拆卸粘合剂
乙烯基乙醛酸衍生的聚过氧化物可用于生产可拆卸粘合剂 {svg_8}。这些是易于拆卸或拆除而不会造成损坏的粘合剂。
模具前体
最后,乙烯基乙醛酸可用于生产模具前体 {svg_9}。这些是在模具工艺的初始阶段使用的材料。
作用机制
Target of Action
Vinylglyoxylate, also known as 2-Oxo-3-butenoic acid, primarily targets the isocitrate lyases 1 and 2 (ICL1 and ICL2) . These enzymes are part of the glyoxylate shunt, an essential pathway for Mycobacterium tuberculosis during the persistent phase of human TB infection .
Mode of Action
The compound acts as a mechanism-based inactivator of ICL1 and ICL2 . The enzyme-catalyzed retro-aldol cleavage of 2-vinyl-D-isocitrate (2-VIC) unmasks a Michael substrate, vinylglyoxylate, which then forms a slowly reversible, covalent adduct with the thiolate form of active-site Cys191 . This results in the inactivation of ICL1 and ICL2, thereby disrupting the glyoxylate shunt.
Biochemical Pathways
Vinylglyoxylate affects the glyoxylate shunt , a pathway that bypasses the decarboxylation steps of the citric acid cycle . This pathway is essential for organisms like Mycobacterium tuberculosis during the persistent phase of infection, as it allows them to survive on fatty acids as a primary carbon source .
Pharmacokinetics
The compound’s ability to form a covalent adduct with the thiolate form of active-site cys191 suggests that it may have good bioavailability .
Result of Action
The result of vinylglyoxylate’s action is the inactivation of ICL1 and ICL2, leading to the disruption of the glyoxylate shunt . This can potentially inhibit the survival of Mycobacterium tuberculosis during the persistent phase of infection .
Action Environment
The action of vinylglyoxylate is influenced by the environment within the host organism. For instance, during the persistent phase of TB infection, Mycobacterium tuberculosis resides within macrophage phagosomes, a hypoxic environment where fatty acids provide the primary carbon source . In this context, the action of vinylglyoxylate can be particularly effective due to its impact on the glyoxylate shunt, a crucial survival pathway for the bacteria under these conditions .
生化分析
Biochemical Properties
Vinylglyoxylate plays a significant role in biochemical reactions, particularly in the glyoxylate cycle. It interacts with several enzymes and proteins, including isocitrate lyase and malate synthase, which are crucial for the conversion of acetyl-CoA to succinate. These interactions are essential for the biosynthesis of carbohydrates from fatty acids or two-carbon precursors . Vinylglyoxylate also forms a covalent adduct with the thiolate form of active-site Cys191 in isocitrate lyase, demonstrating its role as a mechanism-based inactivator .
Cellular Effects
Vinylglyoxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect against cyanide toxicity by modulating metabolic pathways, particularly through the rapid consumption of pyruvate without an increase in lactate concentration . This modulation helps reverse cyanide-induced redox imbalances in the cytosol and mitochondria, highlighting its impact on cellular metabolism.
Molecular Mechanism
At the molecular level, vinylglyoxylate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a mechanism-based inactivator of isocitrate lyase by forming a covalent adduct with the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby affecting the glyoxylate cycle and related metabolic pathways. Additionally, vinylglyoxylate’s role in modulating redox balance further underscores its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinylglyoxylate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that vinylglyoxylate remains stable under controlled conditions, but its degradation products can impact cellular processes . Long-term exposure to vinylglyoxylate in in vitro and in vivo studies has demonstrated its potential to modulate metabolic pathways and cellular functions over time.
Dosage Effects in Animal Models
The effects of vinylglyoxylate vary with different dosages in animal models. At lower doses, it has been observed to modulate metabolic pathways without causing significant adverse effects. At higher doses, vinylglyoxylate can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.
Metabolic Pathways
Vinylglyoxylate is involved in several metabolic pathways, including the glyoxylate cycle and dicarboxylate metabolism. It interacts with enzymes such as isocitrate lyase and malate synthase, which are crucial for the conversion of acetyl-CoA to succinate . These interactions play a vital role in the biosynthesis of carbohydrates from fatty acids and two-carbon precursors, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, vinylglyoxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of vinylglyoxylate are essential for its biochemical activity and its ability to modulate cellular processes.
Subcellular Localization
Vinylglyoxylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytosol and mitochondria, where it exerts its effects on metabolic pathways and redox balance . The subcellular localization of vinylglyoxylate is crucial for its activity and function in cellular processes.
属性
IUPAC Name |
2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUBLKUCHAAUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205379 | |
| Record name | Vinylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-76-3 | |
| Record name | 2-Oxo-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Oxo-3-butenoic acid, also known as vinylglyoxylate, is a highly electrophilic compound. It's formed through enzymatic and non-enzymatic reactions. For instance, it's a product of the L-amino acid oxidase-catalyzed oxidation of canavanine [, ]. This process involves the formation of α-keto-γ-guanidinooxybutyrate (ketocanavanine) which then undergoes a base-catalyzed β,γ-elimination reaction, leading to vinylglyoxylate and 2-hydroxyguanidine []. Similar elimination reactions can occur with other amino acids containing good leaving groups at the γ-position, like S-adenosylmethionine [].
ANone: Vinylglyoxylate has the molecular formula C4H4O3. Its structure features an aldehyde group at the first carbon (C1), a ketone group at C2, and a vinyl group at C3.
A: Vinylglyoxylate is a highly reactive electrophile, meaning it can readily react with nucleophiles present in biological systems. While its specific interactions and downstream effects are not fully elucidated in the provided research, its high electrophilicity suggests potential for interactions with proteins and other biomolecules [].
A: Yes, the research papers highlight the ability of vinylglyoxylate to act as a mechanism-based inactivator of isocitrate lyases (ICL1 and ICL2) from Mycobacterium tuberculosis []. In this context, the enzymatic conversion of 2-vinyl-d-isocitrate generates vinylglyoxylate, which then forms a covalent adduct with the active site cysteine residue (Cys191) of ICL, leading to enzyme inactivation [].
A: The identification of vinylglyoxylate as a metabolite in the dibenzothiophene degradation pathway, specifically in certain Beijerinckia and Pseudomonas species, provides insights into microbial sulfur metabolism [, ]. Its formation suggests a multi-step enzymatic process involving the oxidation of dibenzothiophene to 4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid, which is then further metabolized to vinylglyoxylate [, ].
A: While the provided research doesn't delve into specific analytical techniques for vinylglyoxylate quantification, its detection and characterization as a metabolite in dibenzothiophene degradation pathways suggest the use of techniques like UV spectrophotometry and possibly chromatographic methods [, ]. Further research focusing on developing sensitive and specific analytical methods for vinylglyoxylate is necessary.
A: Yes, structural modifications to compounds analogous to 2-oxo-3-butenoic acid can significantly influence their biological activity. For example, derivatives of phenyl-keto butenoic acids, particularly the meta nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB), have been shown to inhibit transketolase, a thiamine-dependent enzyme []. This highlights the importance of structural features in dictating the interaction of these compounds with their biological targets [].
A: While the provided research focuses primarily on the metabolic and enzymatic aspects of 2-oxo-3-butenoic acid, some studies suggest potential medicinal applications of its derivatives. For instance, derivatives of 4-phenyl-2-oxo-3-butenoic acid and 6-formyl-1,2-benzpyrone, particularly their semicarbazones, para-nitrobenzoyl hydrazones, and isonicotinyl hydrazones, have been investigated for their antitubercular activity [].
A: While 2-oxo-3-butenoic acid is a metabolite in the microbial degradation of dibenzothiophene, a common environmental pollutant, the research doesn't explicitly address its environmental impact. Further studies are needed to assess its fate, persistence, and potential ecotoxicological effects []. Additionally, understanding the factors influencing its formation and further degradation by microorganisms is crucial for optimizing bioremediation strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



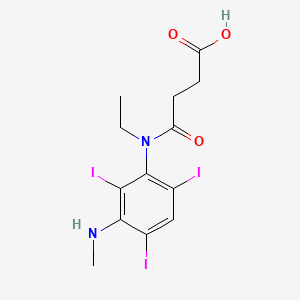
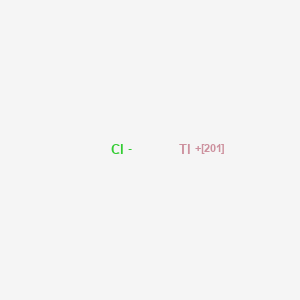


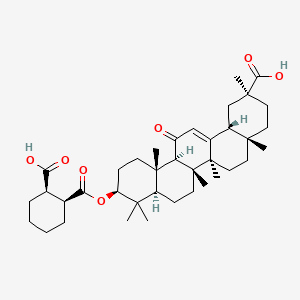



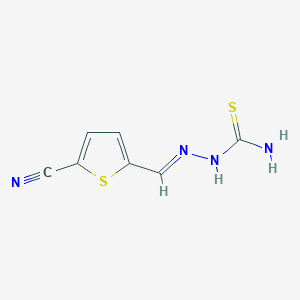
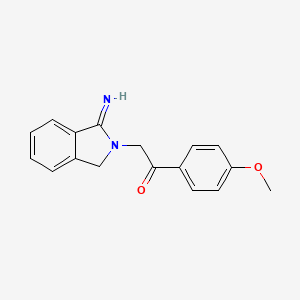
![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)
